
1-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
1-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 2-chlorobenzoyl chloride with 1,2,3,4-tetrahydroquinoline. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is usually purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorobenzoyl)thiourea: This compound has a similar structure but contains a thiourea group instead of the tetrahydroquinoline ring.
N-(2-chlorobenzoyl)indole: This compound contains an indole ring instead of the tetrahydroquinoline ring.
Uniqueness
1-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the 2-chlorobenzoyl group and the tetrahydroquinoline ring. This combination provides distinct chemical reactivity and potential applications that are not found in other similar compounds. The tetrahydroquinoline ring adds stability and specific binding properties, making it valuable in medicinal chemistry and other research fields.
Biological Activity
1-(2-Chlorobenzoyl)-1,2,3,4-tetrahydroquinoline is a compound belonging to the tetrahydroquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Synthesis
The structure of this compound features a tetrahydroquinoline core substituted with a 2-chlorobenzoyl group. This structural modification enhances its lipophilicity and potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves the acylation of tetrahydroquinoline with 2-chlorobenzoyl chloride. Characterization methods such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antibacterial and antifungal properties. Studies have shown its effectiveness against various strains of bacteria and fungi. For instance:
- Antibacterial Properties : The compound has demonstrated inhibitory effects on Gram-positive and Gram-negative bacterial strains. Specific mechanisms of action include disruption of bacterial cell walls or interference with metabolic pathways.
- Antifungal Properties : It has also shown efficacy against fungal infections by inhibiting fungal growth through similar mechanisms.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines. The underlying mechanisms appear to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways associated with cell growth.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests strong antibacterial activity worthy of further investigation for potential therapeutic applications.
Case Study 2: Anticancer Research
In vitro studies on human cancer cell lines revealed that the compound reduced cell viability by approximately 50% at concentrations ranging from 10 to 50 µM after 48 hours of treatment. Further research is needed to elucidate the specific pathways involved in its anticancer activity.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds in the tetrahydroquinoline family, the following table summarizes key features:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroquinoline | Substituted with a para-chlorobenzoyl group | Antimicrobial |
1-(Phenyl)-1,2,3,4-tetrahydroquinoline | Simple phenyl substitution | Anticancer |
This compound | Substituted with a 2-chlorobenzoyl group | Antimicrobial & Anticancer |
Properties
IUPAC Name |
(2-chlorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-14-9-3-2-8-13(14)16(19)18-11-5-7-12-6-1-4-10-15(12)18/h1-4,6,8-10H,5,7,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBCMYJCRQVZFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352279 | |
Record name | ST014406 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329058-15-3 | |
Record name | (2-Chlorophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329058-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ST014406 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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